1-Ethanesulfonyl-3-nitro-benzene
Description
1-Ethanesulfonyl-3-nitro-benzene (CAS: Not explicitly listed in provided evidence) is a substituted benzene derivative featuring an ethanesulfonyl (-SO₂C₂H₅) group at position 1 and a nitro (-NO₂) group at position 2. For instance, 1-ethyl-3-nitrobenzene (CAS 7369-50-8) shares the nitro and ethyl substituents but lacks the sulfonyl moiety . Ethanesulfonyl groups are known to enhance polarity and thermal stability compared to simple alkyl chains, making such compounds relevant in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
1-ethylsulfonyl-3-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3 |
InChI Key |
QYIBTANOELVESU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Evidence: No direct data on this compound were found in the provided sources. Properties were inferred from analogs like 1-ethyl-3-nitrobenzene and sulfonyl-containing compounds. Ethylbenzene’s well-documented hazards (e.g., flammability, neurotoxicity) suggest sulfonyl derivatives may exhibit lower volatility but require toxicity studies.
Key Contrasts :
- Sulfonyl groups reduce volatility and increase melting/boiling points compared to ethyl or ethynyl groups.
- Nitro groups in meta positions (as in 1-ethyl-3-nitrobenzene) hinder resonance stabilization, altering reactivity compared to para-substituted analogs.
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